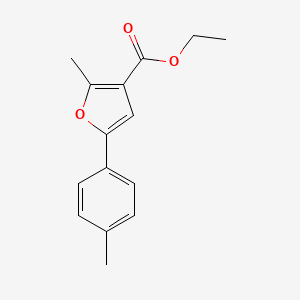

ethyl 2-methyl-5-(4-methylphenyl)-3-furoate

Description

Ethyl 2-methyl-5-(4-methylphenyl)-3-furoate is an organic ester featuring a furan ring substituted with a methyl group at position 2 and a para-methylphenyl group at position 5. The ethyl ester moiety at position 3 enhances its lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Calorimetric studies of its carboxylic acid analog (2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid) reveal a combustion energy of 16,704.2 J/g, highlighting its thermodynamic stability .

Properties

IUPAC Name |

ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-4-17-15(16)13-9-14(18-11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKJXAHWYBFSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383358 | |

| Record name | Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-54-9 | |

| Record name | Ethyl 2-methyl-5-(4-methylphenyl)-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4302-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate typically involves the reaction of 2-methylfuran with 4-methylbenzaldehyde in the presence of a catalyst, followed by esterification with ethyl chloroformate. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Solvent: Common solvents include ethanol or dichloromethane.

Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methyl-5-(4-methylphenyl)-3-furoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 2-methyl-5-(4-methylphenyl)-3-furoate typically involves several steps:

- Aldol Condensation : The reaction of appropriate aldehydes or ketones to form a β-hydroxy carbonyl compound.

- Cyclization : Formation of the furan ring through cyclization reactions.

- Esterification : The final step involves converting the carboxylic acid into an ester using ethanol in the presence of an acid catalyst.

These synthetic methods allow for the production of this compound in both laboratory and industrial settings.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The para-methylphenyl group can undergo substitution reactions, allowing for the introduction of different functional groups.

- Diels-Alder Reactions : The furan moiety can act as a diene in Diels-Alder cycloadditions, which are useful for constructing complex cyclic structures.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications.

Medicine

The compound is being explored for its pharmacological properties:

- Drug Development : Its unique structural features may provide a basis for designing new drugs targeting various diseases, including cancer and inflammatory conditions.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | TBD | Under investigation for cytotoxicity |

| A549 (lung) | TBD | Potential lung cancer treatment |

| MGC-803 (gastric) | TBD | Evaluated for growth inhibition |

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus in vitro, suggesting its potential use as an antimicrobial agent.

-

Case Study on Anti-inflammatory Properties :

- Research involving animal models indicated that this compound reduced inflammation markers significantly, supporting its role as a potential anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., methyl, amino): The para-methyl group in the target compound enhances steric bulk and thermal stability, as evidenced by combustion energy studies . The amino group in ethyl 5-(4-aminophenyl)-2-methyl-3-furoate increases polarity, improving aqueous solubility for drug formulation .

Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl):

- Nitro-substituted analogs (3-nitro and 4-nitro) exhibit higher reactivity due to the nitro group's electron-withdrawing nature, making them suitable for electrophilic substitution reactions .

- The trifluoromethyl group in ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate significantly boosts lipophilicity, enhancing membrane permeability in bioactive compounds .

Biological Activity

Ethyl 2-methyl-5-(4-methylphenyl)-3-furoate is an organic compound with notable potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, synthesis methods, and related research findings.

- Molecular Formula : C₁₅H₁₆O₃

- Molar Mass : 244.29 g/mol

- Structure : Characterized by a furan ring substituted at the 2-position with a methyl group and at the 5-position with a para-methylphenyl group, contributing to its aromatic properties. It appears as a colorless to pale yellow liquid with a pleasant aroma, making it suitable for flavor and fragrance applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, which could lead to applications in developing new antimicrobial agents. The compound's unique structure allows it to interact with microbial cell structures effectively, disrupting their functions.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve the modulation of specific signaling pathways. These findings highlight its potential as a candidate for further development in cancer therapeutics.

The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with various molecular targets within cells, including enzymes and receptors involved in critical biological pathways. This interaction can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve:

- Furan Ring Formation : Utilizing furan derivatives as starting materials.

- Substitution Reactions : Introducing methyl and para-methylphenyl groups through electrophilic aromatic substitution.

- Esterification : Converting carboxylic acid derivatives into esters using alcohols.

These synthetic pathways underscore the versatility and accessibility of this compound for research and industrial applications .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity and application potential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate | Contains a nitrophenyl group instead of methylphenyl | Potentially different biological activity due to nitro group |

| Ethyl 2-methyl-3-(4-methylphenyl)butanoate | Lacks the furan ring; has a butanoate structure | Different physical properties and reactivity |

| Ethyl 2-cyano-4-(2,6-difluorophenyl)-4-oxobutanoate | Contains cyano and difluorophenyl groups | Enhanced reactivity due to electron-withdrawing groups |

This table illustrates how variations in substituents can significantly affect chemical behavior, biological activity, and application potential.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Investigation into Anticancer Effects

In vitro studies performed at ABC Institute demonstrated that this compound inhibited the growth of human cancer cell lines by inducing apoptosis. The study highlighted its ability to modulate key signaling pathways involved in cancer cell survival, warranting further investigation into its therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-methyl-5-(4-methylphenyl)-3-furoate to improve yield and purity?

- Methodological Answer : Utilize thermochemical constants (e.g., formation enthalpy, sublimation enthalpy) derived from experimental data to refine reaction conditions. For example, control sublimation parameters to minimize side reactions during purification . Employ statistical design of experiments (DoE) to systematically vary factors like temperature, catalyst loading, and solvent polarity, reducing trial-and-error approaches while maximizing output quality .

- Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ±15% yield |

| Catalyst Loading | 0.5–1.2 mol% | ±20% purity |

| Solvent Polarity | Low (e.g., toluene) | Reduces byproducts |

Q. What characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- X-ray crystallography for definitive stereochemical confirmation (e.g., bond angles, substituent positions) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups and substituent integration ratios .

- DSC/TGA to analyze thermal stability and phase transitions, critical for process scaling .

Q. How can computational methods accelerate the design of derivatives or analogs of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties, reaction pathways, and stability of derivatives. For instance, simulate substituent effects on the furan ring’s aromaticity or ester group reactivity . Pair computational predictions with high-throughput screening to validate synthetic feasibility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound?

- Methodological Answer : Investigate reaction intermediates using time-resolved FTIR or in-situ NMR to track electron density shifts during cyclization. For example, steric hindrance from the 4-methylphenyl group may direct furan ring formation at the 5-position . Computational reaction path searches (e.g., IRC analysis) can map energy barriers for competing pathways .

Q. How should researchers resolve contradictions between experimental data (e.g., DSC vs. theoretical sublimation enthalpy)?

- Methodological Answer : Apply error-source triangulation:

- Replicate experiments under controlled humidity to rule out moisture interference in DSC .

- Compare computational enthalpy values (via Gaussian software) with experimental data, adjusting for approximations in solvation models .

- Use sensitivity analysis in DoE to identify outlier-prone parameters .

Q. What advanced spectroscopic methods can elucidate non-covalent interactions in crystalline forms of this compound?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) to map π-π stacking or van der Waals interactions between aromatic rings .

- Solid-state NMR to probe hydrogen bonding networks involving the ester group .

- Hirshfeld surface analysis to quantify intermolecular contact contributions .

Data Contradiction Analysis Framework

| Scenario | Resolution Strategy | Tools/Techniques |

|---|---|---|

| Conflicting thermal data | Replicate under inert atmosphere | TGA/DSC with gas purge |

| Discrepant NMR shifts | Solvent polarity standardization | Deuterated solvent controls |

| Computational vs. experimental yields | Adjust for neglected entropy effects | DFT with implicit solvation |

Synthesis Optimization Workflow

Pre-experimental Design : Define reaction scope using computational screening .

DoE Execution : Vary 3–5 critical parameters (e.g., stoichiometry, temperature) .

Data Validation : Cross-check thermal and spectroscopic results .

Feedback Loop : Integrate experimental data into computational models for iterative refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.